7-Cyclopropyl-7-oxoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

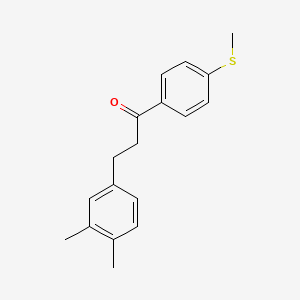

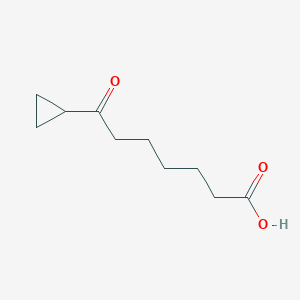

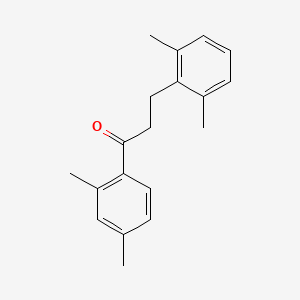

7-Cyclopropyl-7-oxoheptanoic acid is a compound with the molecular weight of 184.24 . It is a light yellow solid and its IUPAC name is 7-cyclopropyl-7-oxoheptanoic acid . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 three-membered ring .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds presents significant challenges for any synthetic chemist . The cyclopropane motif can be introduced through various cyclopropanation techniques . Transition-metal-catalysed C–C bond formation at cyclopropanes, including cross-coupling with cyclopropyl nucleophiles or electrophiles, has been summarized . A specific synthesis method for 7-oxoheptanoic acid involves extraction with ethyl acetate, anhydrification with Na2S04, and removal of the solvent in vacuo .Molecular Structure Analysis

The InChI code for 7-Cyclopropyl-7-oxoheptanoic acid is 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Cyclopropanes are important in the field of chemical synthesis . Enantioselective methods for the ring opening of cyclopropanes have been developed . These methods are based on the reaction of nonchiral cyclopropanes and (dynamic) kinetic resolutions and asymmetric transformations of chiral substrates .Physical And Chemical Properties Analysis

7-Cyclopropyl-7-oxoheptanoic acid is a light yellow solid . Its molecular weight is 184.24 , and it has an InChI code of 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

- Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, closely related to 7-cyclopropyl-7-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984).

- Conversion Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate has been effectively monitored by gas chromatography. This process is vital for the synthesis of prostaglandins using three-component coupling methods (Wakharkar, Biswas, Borate & Ponde, 1994).

Pharmaceutical Applications

- Synthesis of Antibacterial Agents : Research shows the synthesis of various 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar in structure to 7-cyclopropyl-7-oxoheptanoic acid, which exhibit antibacterial properties (Miyamoto, Egawa, Shibamori & Matsuraoto, 1987).

Chemical Structure and Properties

- Stereochemistry of Gem-Dihalocyclopropanes : Studies on gem-dihalogenocyclopropanes, which are structurally related to 7-cyclopropyl-7-oxoheptanoic acid, have contributed to understanding their stereochemistry. This research provides insights into the absolute configuration of these compounds by X-ray methods (Ziyat, Ait Itto, Ait Ali, Karim, Riahi & Daran, 2002).

Role in Synthesis of Other Compounds

- Synthesis of Ethyl 5-Oxoheptanoate : Research includes the synthesis of 5-oxoheptanoic acid or its esters, which are similar to 7-cyclopropyl-7-oxoheptanoic acid, and have been used as precursors in alternative procedures for the preparation of various compounds (Chattopadhyay, Banerjee & Sarma, 1979).

Catalysis and Chemical Reactions

- Cyclopropanation Reactions : The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides towards functionally substituted 2-(1'-aminocyclopropyl)acetic acids, similar to 7-cyclopropyl-7-oxoheptanoic acid, demonstrates the utility of these compounds in producing structurally complex and biologically active molecules (Brackmann & Meijere, 2005).

Safety And Hazards

Orientations Futures

Cyclopropanes are increasingly being used in pharmaceutical research due to their high ring strain and unique bonding properties . The development of new synthetic strategies and methods can enable chemical space to be probed more effectively by enriching current lead-like and fragment compound libraries with compounds that can present new design elements and novel bond vectors .

Propriétés

IUPAC Name |

7-cyclopropyl-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAAUKKBIMJGHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645365 |

Source

|

| Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropyl-7-oxoheptanoic acid | |

CAS RN |

34131-41-4 |

Source

|

| Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

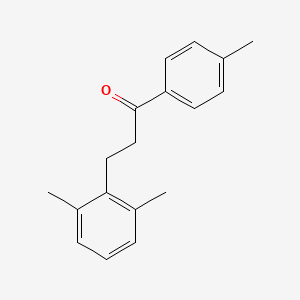

![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)